molecular formula C20H21NO3S B2728438 N-([2,2'-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034563-95-4

N-([2,2'-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2728438
CAS No.: 2034563-95-4
M. Wt: 355.45
InChI Key: DRCZOXLLOFSKQW-UHFFFAOYSA-N
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Description

“N-([2,2’-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide” is a synthetic organic compound that features a bifuran moiety and a phenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([2,2’-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under specific conditions.

    Attachment of the phenyl group: This step may involve the use of a Grignard reagent or other organometallic compounds to introduce the phenyl group.

    Acetamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-([2,2’-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The phenylacetamide group can be reduced to form corresponding amines.

    Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: In the synthesis of novel polymers and materials with unique properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of “N-([2,2’-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The bifuran and phenylacetamide moieties could play a role in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bifuran]-5-ylmethyl)-2-(4-methylphenyl)acetamide
  • N-([2,2’-bifuran]-5-ylmethyl)-2-(4-ethylphenyl)acetamide

Uniqueness

“N-([2,2’-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide” is unique due to the presence of the isopropylthio group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-14(2)25-17-8-5-15(6-9-17)12-20(22)21-13-16-7-10-19(24-16)18-4-3-11-23-18/h3-11,14H,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCZOXLLOFSKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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